molecular formula C18H24N4O4S B2637245 4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide CAS No. 1172521-70-8

4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide

Cat. No. B2637245
CAS RN: 1172521-70-8
M. Wt: 392.47
InChI Key: OKMFYFLMHKEFCM-UHFFFAOYSA-N
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Description

The compound “4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide” is a chemical compound. It’s part of a series of novel triazole-pyrimidine-based compounds that have been studied for their neuroprotective and anti-inflammatory properties .


Synthesis Analysis

The synthesis of similar compounds has been outlined in a study . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Synthesis and Structural Characterization

Research efforts have primarily focused on the synthesis and structural characterization of compounds related to 4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide, exploring their potential antimicrobial, antitumor, and other biological activities. For instance, studies have described the synthesis of related sulfonamide compounds incorporating pyrimidine moieties, demonstrating their antimicrobial activity against various bacterial and fungal strains (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019). Another study focused on the antimicrobial evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives, showcasing the synthesis of new compounds with significant activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potential of compounds structurally similar to 4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide has been a significant area of investigation. A series of novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized and screened for their activity against Mycobacterium tuberculosis, with certain compounds exhibiting high activity (M. Ghorab et al., 2017). This indicates the compound's potential role in developing new antituberculosis drugs.

Pharmacokinetics and Drug Metabolism

There's also research on the pharmacokinetics and drug metabolism aspects of structurally related sulfonamide compounds. For example, a study investigated the pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide beta3-adrenergic receptor agonists in various animal models, providing insights into systemic clearance and oral bioavailability limitations (R. Stearns et al., 2002).

Mechanism of Action

The mechanism of action of similar compounds has been studied. They have shown promising neuroprotective and anti-inflammatory properties. Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

properties

IUPAC Name

4-ethyl-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-2-15-3-5-16(6-4-15)27(23,24)21-7-10-26-18-13-17(19-14-20-18)22-8-11-25-12-9-22/h3-6,13-14,21H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMFYFLMHKEFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NC=NC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)benzenesulfonamide

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